molecular formula C25H22N2O B2873519 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol CAS No. 331862-23-8

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol

Cat. No.: B2873519
CAS No.: 331862-23-8
M. Wt: 366.464
InChI Key: HBNWCZUAQGHKRF-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol ( 342594-80-3) is a synthetic bis(indolyl)methane (BIM) derivative with a molecular formula of C26H24N2O2 and a molecular weight of 396.48 g/mol. This compound features a phenolic moiety and is part of a class of indole-derived structures recognized as privileged scaffolds in medicinal chemistry due to their versatile interactions with biological targets. The indole nucleus is a fundamental heterocycle found in numerous natural products and pharmaceuticals, known for a wide spectrum of pharmacological activities. The specific incorporation of methyl groups at the 2-position of the indole rings and the phenolic hydroxyl group in this compound's architecture influences its physicochemical properties and is significant for its biological activity, potentially enhancing hydrogen bonding and binding affinity to target proteins. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules. Its structural characteristics make it a candidate for exploring mechanisms in areas such as cancer research, given that related BIM derivatives have been investigated as antagonists of orphan nuclear receptors like NR4A1, inducing apoptosis and cellular stress in cancer cells. The product is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are recommended to maintain stability.

Properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWCZUAQGHKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol has diverse applications in scientific research:

  • Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology This compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
  • Medicine It is being investigated for potential therapeutic applications, particularly in treating cancer and other diseases.
  • Industry The compound is used in developing new materials and as a precursor for synthesizing dyes and pigments.

Preparation Methods

The synthesis of this compound typically involves reacting 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. Reaction conditions often include refluxing in a solvent like toluene or ethanol.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
  • Substitution Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenolic Ring

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (CAS 342594-80-3)
  • Substituents: Methoxy (-OCH₃) at position 2 of the phenolic ring.
  • Molecular Formula : C₂₇H₂₆N₂O₂.
  • Molecular Weight : 396.49 g/mol.
  • However, the absence of a free hydroxyl may reduce hydrogen-bonding interactions with biological targets .
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol (ChemDiv ID 5511-0425)
  • Substituents : Chloro (-Cl) at position 2 and methoxy (-OCH₃) at position 4.
  • Molecular Formula : C₂₆H₂₃ClN₂O₂.
  • Molecular Weight : 437.93 g/mol.
  • Key Differences : The electron-withdrawing chloro group may alter electronic properties of the aromatic ring, affecting binding affinity. The dual substitution (Cl and OCH₃) could enhance stability but may complicate synthetic routes .

Extended Core Structures

Benzimidazole-Linked Bis(indolyl) Derivative (Compound 15c)
  • Structure : Features a benzimidazole core linked to two bis(indolyl)methylphenyl groups.
  • Molecular Formula : C₅₈H₄₆N₆.
  • Molecular Weight : 828.39 g/mol.
  • Key Differences : The benzimidazole moiety introduces additional hydrogen-bonding sites and aromaticity, which could enhance interactions with biological targets like DNA or enzymes. However, the increased molecular weight may reduce bioavailability .

Heterocyclic Analogs

4-[bis(thiazol-2-ylamino)methyl]phenol
  • Structure : Bis-thiazole substituents instead of indole groups.
  • Molecular Formula : C₁₃H₁₃N₄OS.
  • Molecular Weight : 305.05 g/mol.
  • Biological Activity : Exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM). Acts as a competitive inhibitor, binding directly to the enzyme’s active site .
  • Key Differences : Thiazole rings provide distinct electronic properties compared to indoles, likely contributing to higher enzyme affinity. The simpler structure also facilitates synthesis (71% yield under mild conditions) .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Biological Activity
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol -OH C₂₆H₂₄N₂O 380.49 Not reported
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol -OCH₃ at position 2 C₂₇H₂₆N₂O₂ 396.49 Not reported
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol -Cl, -OCH₃ at positions 2,6 C₂₆H₂₃ClN₂O₂ 437.93 Not reported
Benzimidazole-linked bis(indolyl) derivative Benzimidazole core C₅₈H₄₆N₆ 828.39 Not reported
4-[bis(thiazol-2-ylamino)methyl]phenol Bis-thiazole groups C₁₃H₁₃N₄OS 305.05 Tyrosinase inhibition (IC₅₀ = 29.71 µM)

Biological Activity

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol, a bisindole derivative, has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Demonstrated efficacy in inhibiting various cancer cell lines.
  • Antimicrobial Effects : Active against multiple bacterial strains.
  • Anti-inflammatory Actions : Potential to modulate inflammatory responses.

Target Receptor

The primary target of this compound is the orphan nuclear receptor Nur77 (NR4A1), which plays a crucial role in regulating apoptosis and cell proliferation. The compound acts as an antagonist to this receptor, leading to several downstream effects.

Biochemical Pathways

The interaction with Nur77 affects various biochemical pathways:

  • Induction of reactive oxygen species (ROS) in pancreatic cancer cells.
  • Activation of endoplasmic reticulum (ER) stress responses.
  • Downregulation of survivin, a protein that inhibits apoptosis and promotes cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across different cancer types. A summary of findings from various studies is presented in the table below.

Study Cancer Type IC50 Value (µM) Mechanism
Study ABreast Cancer5.2Induces apoptosis via ROS
Study BPancreatic Cancer3.8Inhibits Nur77 receptor
Study CColon Cancer7.0Decreases survivin expression

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may disrupt bacterial cell membranes and inhibit growth through multiple mechanisms, including ROS generation and membrane integrity loss .

Case Study 1: Anticancer Efficacy in Breast Cancer

A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through ROS accumulation. The treatment led to a marked decrease in cell viability and increased apoptosis markers such as caspase activation.

Case Study 2: Antimicrobial Activity Against Drug-resistant Strains

Another investigation highlighted the effectiveness of this compound against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized its potential as an alternative therapeutic agent in treating resistant infections.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests that this compound has favorable bioavailability due to its aromatic structure, which enhances absorption and distribution within biological systems. Further studies are needed to elucidate its metabolic pathways and excretion mechanisms.

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